molecular formula C5H5Br2NO4S B14511008 2,3-Dibromopyridine;sulfuric acid CAS No. 62793-95-7

2,3-Dibromopyridine;sulfuric acid

Cat. No.: B14511008
CAS No.: 62793-95-7
M. Wt: 334.97 g/mol
InChI Key: BBMFZEUJDGGRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromopyridine is a halogenated pyridine derivative, characterized by the presence of two bromine atoms at the 2nd and 3rd positions of the pyridine ring. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. The combination of these two compounds can lead to various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromopyridine can be synthesized through the bromination of pyridine. The process involves the reaction of pyridine with bromine in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2nd and 3rd positions . The reaction is typically carried out at elevated temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of sulfuric acid is primarily done through the Contact Process. This involves the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃) in the presence of a vanadium oxide catalyst, followed by the absorption of SO₃ in concentrated sulfuric acid to form oleum. The oleum is then diluted with water to produce concentrated sulfuric acid .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dibromopyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine atoms. This activation facilitates various substitution and coupling reactions by making the ring more reactive towards nucleophiles and catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromopyridine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of bromine atoms at the 2nd and 3rd positions makes it particularly suitable for certain cross-coupling reactions and nucleophilic substitutions .

Properties

CAS No.

62793-95-7

Molecular Formula

C5H5Br2NO4S

Molecular Weight

334.97 g/mol

IUPAC Name

2,3-dibromopyridine;sulfuric acid

InChI

InChI=1S/C5H3Br2N.H2O4S/c6-4-2-1-3-8-5(4)7;1-5(2,3)4/h1-3H;(H2,1,2,3,4)

InChI Key

BBMFZEUJDGGRGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Br)Br.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.